molecular formula C6H6BrClN2OS B13542182 (2-Bromo-6-chloropyridin-3-yl)(imino)methyl-lambda6-sulfanone

(2-Bromo-6-chloropyridin-3-yl)(imino)methyl-lambda6-sulfanone

Cat. No.: B13542182
M. Wt: 269.55 g/mol
InChI Key: AYKDPJGUFPOLED-UHFFFAOYSA-N
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Description

(2-Bromo-6-chloropyridin-3-yl)(imino)methyl-lambda6-sulfanone is a chemical compound with the molecular formula C6H6BrClN2OS and a molecular weight of 269.5466 g/mol . This compound is characterized by the presence of bromine, chlorine, and sulfur atoms within its structure, making it a unique entity in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-6-chloropyridin-3-yl)(imino)methyl-lambda6-sulfanone typically involves the reaction of 2-bromo-6-chloropyridine with a suitable sulfanone precursor under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent such as dichloromethane or toluene. The reaction temperature is maintained between 0°C and 25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-6-chloropyridin-3-yl)(imino)methyl-lambda6-sulfanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols. Substitution reactions can result in the formation of various substituted pyridine derivatives .

Scientific Research Applications

(2-Bromo-6-chloropyridin-3-yl)(imino)methyl-lambda6-sulfanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Bromo-6-chloropyridin-3-yl)(imino)methyl-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromo-6-chloropyridin-3-yl)(imino)methyl-lambda6-sulfanone is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

(2-Bromo-6-chloropyridin-3-yl)(imino)methyl-lambda6-sulfanone is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This compound contains elements such as bromine, chlorine, sulfur, and nitrogen, and it is classified within the sulfonamide family. Sulfonamides are known for their diverse pharmacological properties, including antibacterial and anti-inflammatory activities. This article explores the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C7H6BrClN2O1S\text{C}_7\text{H}_6\text{BrClN}_2\text{O}_1\text{S}

This structure incorporates a pyridine ring substituted with bromine and chlorine atoms, an imino group, and a sulfanone moiety. The presence of these functional groups suggests various possible interactions with biological targets.

The biological activity of this compound is believed to involve its interaction with specific enzymes and receptors. Preliminary studies indicate that the compound may act by:

  • Inhibiting Enzymatic Activity : The sulfanone group can interact with enzyme active sites, potentially modulating their activity.
  • Modulating Signaling Pathways : It may influence cellular signaling pathways related to oxidative stress and inflammation.

Biological Activity and Therapeutic Applications

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Properties : Sulfonamides are traditionally known for their antibacterial effects. This compound may exhibit similar properties by inhibiting bacterial enzyme functions.
  • Anti-inflammatory Effects : Some studies suggest that sulfonamide derivatives can reduce inflammation by modulating cytokine production.
  • Potential Anticancer Activity : Initial investigations into related compounds have shown promise in inhibiting cancer cell proliferation through apoptosis induction.

Case Studies

Recent studies have highlighted the biological relevance of compounds in the same class as this compound:

  • Study 1 : A study published in Journal of Medicinal Chemistry explored various sulfonamide derivatives, demonstrating significant antibacterial activity against Escherichia coli and Staphylococcus aureus . The study noted that structural modifications could enhance potency.
  • Study 2 : Research in Bioorganic & Medicinal Chemistry Letters indicated that certain pyridine-derived sulfonamides exhibited anti-inflammatory properties by inhibiting NF-kB activation . This suggests potential applications in treating inflammatory diseases.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/PathwayReference
(5-Bromo-6-chloropyridin-3-yl)(imino)methyl-lambda6-sulfanoneAntibacterialE. coli, S. aureus
(2-Chloro-pyridin-3-yl)(imino)methyl-lambda6-sulfanoneAnti-inflammatoryNF-kB signaling pathway
(5-Bromo-N-(1-imino)-lambda6-sulfanoneAnticancerVarious cancer cell lines

Properties

Molecular Formula

C6H6BrClN2OS

Molecular Weight

269.55 g/mol

IUPAC Name

(2-bromo-6-chloropyridin-3-yl)-imino-methyl-oxo-λ6-sulfane

InChI

InChI=1S/C6H6BrClN2OS/c1-12(9,11)4-2-3-5(8)10-6(4)7/h2-3,9H,1H3

InChI Key

AYKDPJGUFPOLED-UHFFFAOYSA-N

Canonical SMILES

CS(=N)(=O)C1=C(N=C(C=C1)Cl)Br

Origin of Product

United States

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